4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate typically involves the reaction of 4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form the desired product . The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarin derivatives .
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be due to the inhibition of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 4-methyl-2-oxo-2H-chromen-7-yl propanoate
- 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Uniqueness
What sets 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate apart is its unique combination of a phenyl group and a propanoate ester, which may enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) propanoate |
InChI |
InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-16-15(11-14)12(2)18(19(21)23-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
KMLMVRFMGDEMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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